molecular formula C12H13ClINO2 B7517598 (5-Chloro-4-iodo-2-methoxyphenyl)-pyrrolidin-1-ylmethanone

(5-Chloro-4-iodo-2-methoxyphenyl)-pyrrolidin-1-ylmethanone

Cat. No. B7517598
M. Wt: 365.59 g/mol
InChI Key: JDJZZQMTOFIHPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Chloro-4-iodo-2-methoxyphenyl)-pyrrolidin-1-ylmethanone, also known as CIP or 4'-Chloro-2',4-dimethoxy-5'-iodo-phenyl-N-pyrrolidin-1-yl-methanone, is a chemical compound that belongs to the class of synthetic cathinones. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. CIP is a potent stimulant that affects the central nervous system, producing feelings of euphoria, increased energy, and heightened alertness.

Mechanism of Action

(5-Chloro-4-iodo-2-methoxyphenyl)-pyrrolidin-1-ylmethanone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This leads to the stimulant effects of (5-Chloro-4-iodo-2-methoxyphenyl)-pyrrolidin-1-ylmethanone, including increased energy, euphoria, and heightened alertness.
Biochemical and Physiological Effects
(5-Chloro-4-iodo-2-methoxyphenyl)-pyrrolidin-1-ylmethanone has been shown to increase heart rate and blood pressure, as well as body temperature. It also produces hyperactivity, agitation, and stereotypic behavior in animals. In humans, (5-Chloro-4-iodo-2-methoxyphenyl)-pyrrolidin-1-ylmethanone has been reported to produce feelings of euphoria, increased sociability, and heightened sensory perception.

Advantages and Limitations for Lab Experiments

One advantage of using (5-Chloro-4-iodo-2-methoxyphenyl)-pyrrolidin-1-ylmethanone in lab experiments is its potency and selectivity for dopamine, norepinephrine, and serotonin reuptake inhibition. This allows researchers to investigate the effects of these neurotransmitters on behavior and physiology. However, one limitation is that (5-Chloro-4-iodo-2-methoxyphenyl)-pyrrolidin-1-ylmethanone is a designer drug and is not approved for human use, making it difficult to extrapolate findings to clinical settings.

Future Directions

Future research directions for (5-Chloro-4-iodo-2-methoxyphenyl)-pyrrolidin-1-ylmethanone could include investigating its effects on other neurotransmitter systems, such as the endocannabinoid system. Additionally, studies could investigate the long-term effects of (5-Chloro-4-iodo-2-methoxyphenyl)-pyrrolidin-1-ylmethanone use on behavior and physiology, as well as potential therapeutic applications for conditions such as attention deficit hyperactivity disorder (ADHD) and depression.

Synthesis Methods

The synthesis of (5-Chloro-4-iodo-2-methoxyphenyl)-pyrrolidin-1-ylmethanone involves the reaction of 4-iodo-2-methoxybenzaldehyde with pyrrolidine and subsequent reduction with lithium aluminum hydride. The resulting product is then treated with thionyl chloride and chlorinated to yield (5-Chloro-4-iodo-2-methoxyphenyl)-pyrrolidin-1-ylmethanone.

Scientific Research Applications

(5-Chloro-4-iodo-2-methoxyphenyl)-pyrrolidin-1-ylmethanone has been the subject of several scientific studies due to its potential as a research tool. It has been used in studies investigating the effects of synthetic cathinones on the central nervous system, including their interactions with neurotransmitters such as dopamine, norepinephrine, and serotonin. (5-Chloro-4-iodo-2-methoxyphenyl)-pyrrolidin-1-ylmethanone has also been used in studies investigating the effects of synthetic cathinones on behavior, including locomotor activity and self-administration.

properties

IUPAC Name

(5-chloro-4-iodo-2-methoxyphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClINO2/c1-17-11-7-10(14)9(13)6-8(11)12(16)15-4-2-3-5-15/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJZZQMTOFIHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)N2CCCC2)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-4-iodo-2-methoxyphenyl)-pyrrolidin-1-ylmethanone

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